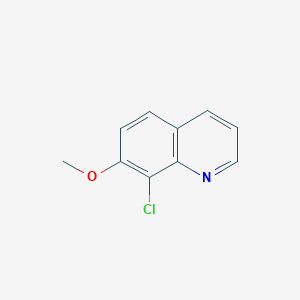

8-Chloro-7-methoxyquinoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Chloro-7-methoxyquinoline: is a heterocyclic aromatic compound with the molecular formula C10H8ClNO . It is a derivative of quinoline, a structure that consists of a benzene ring fused to a pyridine ring.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-7-methoxyquinoline can be achieved through several methods. One common approach involves the Skraup synthesis , which is a classical method for constructing quinoline derivatives. This method typically involves the reaction of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene .

Another method involves the Friedländer synthesis , where 2-aminobenzophenone reacts with an aldehyde or ketone under acidic or basic conditions to form the quinoline ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve microwave-assisted synthesis . This technique has gained popularity due to its ability to accelerate reaction times, increase yields, and reduce the formation of hazardous by-products. Microwave irradiation can be used to carry out solvent-free reactions, making the process more environmentally friendly .

化学反应分析

Types of Reactions: 8-Chloro-7-methoxyquinoline undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom at the 8-position can be replaced by nucleophiles such as amines or thiols.

Electrophilic substitution: The methoxy group at the 7-position can activate the aromatic ring towards electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate can be used under basic conditions.

Electrophilic substitution: Reagents such as nitric acid or sulfuric acid can be used under acidic conditions.

Major Products:

Nucleophilic substitution: Products include 8-amino-7-methoxyquinoline or 8-thio-7-methoxyquinoline.

Electrophilic substitution: Products include 8-chloro-7-nitroquinoline or 8-chloro-7-sulfonylquinoline.

科学研究应用

Antiviral Activity

Recent studies have highlighted the antiviral potential of 8-chloro-7-methoxyquinoline and its derivatives. For instance, a study indicated that modifications to the compound could enhance its lipophilicity and electron-withdrawing properties, which are crucial for antiviral efficacy. The derivative with optimal characteristics demonstrated significant inhibition of H5N1 virus growth with minimal cytotoxicity, suggesting its potential application in combating viral infections, including emerging threats like COVID-19 .

| Compound | Virus Inhibition (%) | Cytotoxicity (%) | Log P |

|---|---|---|---|

| This compound | 91.2 | 9.7 | 1.44 |

| 3-Cl-2-F derivative | 85.0 | 4.0 | 0.41 |

Antibacterial Properties

The antibacterial activity of this compound has been investigated against various Gram-positive bacteria. The compound was found to inhibit cell division proteins, particularly FtsZ, which is essential for bacterial cell division. Derivatives of this compound exhibited higher inhibition zones against Staphylococcus aureus, indicating strong antibacterial properties .

| Derivative | Inhibition Zone Ratio (Test/Standard) | Activity Level |

|---|---|---|

| 5-Cl derivative | 0.25 | Moderate |

| 5,7-diCl derivative | 0.18 | High |

Anticancer Research

This compound has also shown promise in cancer research. Studies have demonstrated that it inhibits proteasomal activity and proliferation in various cancer cell lines, including human cervix carcinoma and colorectal adenocarcinoma cells. The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development as an anticancer agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.4 | Apoptosis induction |

| HT-29 | 6.5 | Proteasome inhibition |

| MCF-7 | >1000 | Not significantly affected |

Neuroprotective Effects

The neuroprotective effects of this compound derivatives have been explored in the context of Alzheimer's disease due to their chelating properties with metal ions like copper and zinc, which are implicated in the formation of amyloid plaques . Compounds based on this structure have shown potential in inhibiting acetylcholinesterase and butyrylcholinesterase, making them candidates for treating neurodegenerative diseases.

| Compound | AChE Inhibition (IC50 µM) | BuChE Inhibition (IC50 µM) |

|---|---|---|

| Novel derivative | 8.80 | 26.50 |

| Donepezil (control) | 0.016 | 5.41 |

作用机制

The mechanism of action of 8-Chloro-7-methoxyquinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound being synthesized.

相似化合物的比较

- 7-Chloro-8-methoxyquinoline

- 6-Chloro-7-methoxyquinoline

- 8-Chloro-6-methoxyquinoline

Comparison: 8-Chloro-7-methoxyquinoline is unique due to the specific positioning of the chlorine and methoxy groups on the quinoline ring. This positioning can influence the compound’s reactivity and its interaction with biological targets. For example, the presence of the methoxy group at the 7-position can enhance the compound’s ability to undergo electrophilic substitution reactions compared to other isomers .

生物活性

8-Chloro-7-methoxyquinoline (8C7MQ) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding the biological effects, mechanisms of action, and potential therapeutic applications of 8C7MQ, supported by data tables and relevant case studies.

8C7MQ is derived from the quinoline family, which is known for its rich pharmacological properties. The synthesis of 8C7MQ typically involves standard organic reactions that modify the quinoline structure to enhance its biological activity. The compound's structure can be represented as follows:

1. Antimicrobial Activity

8C7MQ exhibits notable antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Its mechanism primarily involves the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and transcription in bacteria.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 24 | |

| Klebsiella pneumoniae | 25 | |

| Pseudomonas aeruginosa | 22 |

The compound has shown effectiveness comparable to standard antibiotics, making it a promising candidate for treating infections caused by resistant strains.

2. Anticancer Properties

Research indicates that 8C7MQ has potential anticancer effects, particularly through mechanisms involving apoptosis and cell cycle arrest in various cancer cell lines. A study demonstrated that derivatives of quinoline, including 8C7MQ, inhibited cell proliferation and induced apoptosis in human breast cancer cells through proteasome inhibition .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Proteasome inhibition | |

| HeLa (Cervical Cancer) | 20 | Apoptosis induction | |

| A549 (Lung Cancer) | 18 | Cell cycle arrest |

These findings suggest that 8C7MQ may serve as a lead compound for further development into anticancer therapeutics.

The biological activity of 8C7MQ can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in DNA replication in bacteria, leading to cell death.

- Proteasome Inhibition : It disrupts proteasomal activity in cancer cells, which is essential for protein degradation and regulation of the cell cycle.

- Apoptosis Induction : The compound promotes apoptotic pathways in malignant cells, contributing to its anticancer efficacy.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several quinoline derivatives, including 8C7MQ. The results indicated that modifications to the quinoline structure significantly enhanced antibacterial activity against various pathogens. The study highlighted the potential use of these compounds in developing new antibiotics .

Case Study 2: Anticancer Research

In another investigation focusing on breast cancer treatment, researchers explored the effects of 8C7MQ on MCF-7 cell lines. The study revealed that treatment with the compound led to significant reductions in cell viability and induced morphological changes indicative of apoptosis . This supports its potential application in cancer therapy.

属性

IUPAC Name |

8-chloro-7-methoxyquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-8-5-4-7-3-2-6-12-10(7)9(8)11/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAFVDTYGSLSMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=CC=N2)C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。